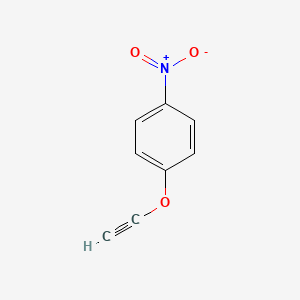

Benzene, 1-(ethynyloxy)-4-nitro-

Description

Contextualization within Nitroaromatic and Aryl Ether Chemistry

The core of Benzene (B151609), 1-(ethynyloxy)-4-nitro- is a nitro-substituted benzene ring, placing it firmly within the class of nitroaromatic compounds. The nitro group (NO₂) is a powerful electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring. nih.gov This electron-withdrawing effect makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of many complex organic molecules. acs.org Nitroaromatic compounds are foundational materials in numerous industries, serving as precursors for dyes, pharmaceuticals, and agrochemicals. industrialchemicals.gov.au

The molecule also belongs to the family of aryl ethers, which are characterized by an oxygen atom connected to an aromatic ring and another organic substituent (in this case, an ethynyl (B1212043) group). sioc-journal.cn Aryl ethers are prevalent in natural products and are key structural components in many pharmaceuticals and materials. sioc-journal.cn The synthesis of aryl ethers is a well-established field of organic chemistry, with methods like the Williamson ether synthesis and modern transition-metal-catalyzed cross-coupling reactions being commonly employed. organic-chemistry.orggoogle.com The presence of the nitro group in Benzene, 1-(ethynyloxy)-4-nitro- can facilitate its synthesis via nucleophilic aromatic substitution of a suitable precursor, such as 1-fluoro-4-nitrobenzene. tandfonline.com

Significance of Ethynyloxy Moieties in Organic Synthesis

The ethynyloxy group (-O-C≡CH) is a less common but highly valuable functional group in organic synthesis. It combines the structural features of an ether with the reactivity of a terminal alkyne. Terminal alkynes are exceptionally versatile building blocks due to the acidity of the terminal proton and the ability of the triple bond to participate in a wide array of chemical transformations. wikipedia.org

The alkyne functionality allows for participation in reactions such as:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of click chemistry, where the terminal alkyne of the ethynyloxy group could react with an azide (B81097) to form a stable triazole ring. This reaction is widely used in drug discovery, bioconjugation, and materials science.

Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a route to more complex molecular architectures. wikipedia.org

Cycloaddition Reactions: The triple bond can participate in various cycloaddition reactions to construct new ring systems.

Hydration: The addition of water across the triple bond, typically catalyzed by mercury or other transition metals, can lead to the formation of a ketone or aldehyde. wikipedia.org

The presence of the ethynyloxy group in a molecule like Benzene, 1-(ethynyloxy)-4-nitro- therefore opens up a vast number of possibilities for further functionalization and the creation of novel and complex chemical structures.

Current Research Landscape and Emerging Directions

While direct research on Benzene, 1-(ethynyloxy)-4-nitro- is limited, the broader research landscape points to several promising directions for molecules of this type. The combination of a nitroaromatic system and a terminal alkyne within the same molecule is of significant interest for several reasons:

Materials Science: The high degree of conjugation and the presence of the electron-withdrawing nitro group and the electron-rich alkyne suggest potential applications in nonlinear optics and electronic materials. Polymerization of the alkyne moiety could lead to novel polymers with interesting properties.

Medicinal Chemistry: The nitroaromatic group is a known pharmacophore that can be reduced in hypoxic (low oxygen) environments, such as those found in solid tumors. This has led to the development of hypoxia-activated prodrugs. The alkyne handle, in turn, can be used for bioorthogonal labeling to track the molecule within biological systems.

Synthetic Intermediates: The dual reactivity of the nitroaromatic ring and the ethynyl group makes this molecule a potentially valuable intermediate in the synthesis of complex targets. The nitro group can be reduced to an amine, which can then be further functionalized, while the alkyne provides a versatile handle for a wide range of transformations.

Future research will likely focus on the development of efficient and selective synthetic routes to Benzene, 1-(ethynyloxy)-4-nitro- and its derivatives, as well as a thorough investigation of its physical and chemical properties. A deeper understanding of the interplay between the nitro group and the ethynyloxy moiety will be crucial for unlocking the full potential of this and related compounds in various scientific fields.

Data Tables

Table 1: Physicochemical Properties of Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Ethoxy-4-nitrobenzene | 100-29-8 | C₈H₉NO₃ | 167.16 | 58-61 | 283.5 |

| 1-Methoxy-4-nitrobenzene | 100-17-4 | C₇H₇NO₃ | 153.14 | 52-54 | 274 |

| 4-Nitrophenol (B140041) | 100-02-7 | C₆H₅NO₃ | 139.11 | 113-114 | 279 |

| Allyl p-nitrophenyl ether | 5899-23-0 | C₉H₉NO₃ | 179.17 | 30-32 | 145 (4 mmHg) |

| p-Nitrophenyl propyl ether | 636-81-7 | C₉H₁₁NO₃ | 181.19 | 43-45 | 148-150 (5 mmHg) |

Data sourced from publicly available chemical databases and may represent typical values.

Table 2: Spectroscopic Data for a Structurally Similar Compound: 1-Ethoxy-4-nitrobenzene

| Spectroscopic Technique | Key Features |

| ¹H NMR (CDCl₃) | δ ~1.4 (t, 3H, CH₃), ~4.1 (q, 2H, OCH₂), ~6.9 (d, 2H, Ar-H ortho to OEt), ~8.2 (d, 2H, Ar-H ortho to NO₂) |

| ¹³C NMR (CDCl₃) | δ ~14 (CH₃), ~64 (OCH₂), ~114 (Ar-C ortho to OEt), ~126 (Ar-C ortho to NO₂), ~142 (Ar-C-NO₂), ~164 (Ar-C-O) |

| IR (KBr, cm⁻¹) | ~1590, 1340 (NO₂ stretching), ~1250 (Ar-O-C stretching), ~3100 (Ar-H stretching) |

| Mass Spectrometry (EI) | m/z 167 (M⁺), 137, 121, 109, 93, 65 |

This data is representative for 1-Ethoxy-4-nitrobenzene and is provided for illustrative purposes. The spectral data for Benzene, 1-(ethynyloxy)-4-nitro- would be expected to show additional signals corresponding to the ethynyl group (e.g., a C≡C stretch in the IR spectrum around 2100-2200 cm⁻¹ and a sharp singlet for the acetylenic proton in the ¹H NMR spectrum around δ 2-3 ppm).

Structure

3D Structure

Properties

CAS No. |

22409-58-1 |

|---|---|

Molecular Formula |

C8H5NO3 |

Molecular Weight |

163.13 g/mol |

IUPAC Name |

1-ethynoxy-4-nitrobenzene |

InChI |

InChI=1S/C8H5NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h1,3-6H |

InChI Key |

DRRDBQMPTXQHAM-UHFFFAOYSA-N |

Canonical SMILES |

C#COC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Benzene, 1 Ethynyloxy 4 Nitro and Its Analogues

Direct Synthesis Approaches for the Ethynyloxy Linkage

These methods focus on constructing the aryl ethynyl (B1212043) ether core by forming the C-O-C linkage directly.

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. orgchemres.orgwikipedia.orgbyjus.com This reaction typically involves an alkoxide nucleophile reacting with a primary alkyl halide. byjus.commasterorganicchemistry.comyoutube.com In the context of synthesizing Benzene (B151609), 1-(ethynyloxy)-4-nitro- , the most logical application of this method would involve the reaction of a 4-nitrophenoxide salt with an ethynyl halide or a related electrophile.

The general mechanism involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. byjus.comyoutube.com

Reaction Scheme:

Step 1 (Deprotonation): 4-Nitrophenol (B140041) is treated with a base (e.g., NaOH, K₂CO₃) to form the sodium or potassium 4-nitrophenoxide. sioc-journal.cn The phenoxide ion is a better nucleophile than the neutral phenol.

Step 2 (SN2 Attack): The 4-nitrophenoxide then attacks a suitable ethynylating agent. Due to the instability of simple ethynyl halides, a more practical electrophile would be a protected bromoacetylene or a similar stable equivalent.

The reaction is typically conducted in a polar aprotic solvent like DMF or DMSO to enhance the reactivity of the nucleophile. sioc-journal.cn

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Key Features |

|---|---|---|---|---|

| 4-Nitrophenol | Ethynyl Bromide (or equivalent) | K₂CO₃, NaOH | DMF, DMSO, Acetone | Classic SN2 reaction; requires a stable ethynylating agent. |

| Phenol | Ethyl Iodide | - | - | Analogous synthesis for 1-ethoxybenzene. |

| 4-Nitrophenol | Benzyl Bromide | - | - | Analogous synthesis for 1-benzyloxy-4-nitrobenzene. |

Nucleophilic aromatic substitution (SNAr) provides an alternative and powerful route for forming aryl ethers, especially when the aromatic ring is activated by electron-withdrawing groups. rsc.orgmasterorganicchemistry.com The presence of a nitro group para to a leaving group, as in 4-halonitrobenzene, makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.orgyoutube.com

The SNAr mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com The negative charge is delocalized, with significant stabilization provided by the para-nitro group. youtube.com

Elimination: The leaving group (typically a halide) is expelled, and the aromaticity of the ring is restored. youtube.com

For the synthesis of Benzene, 1-(ethynyloxy)-4-nitro- , this strategy would employ an ethynyloxy anion as the nucleophile reacting with a 4-halonitrobenzene. Fluorine is often the best leaving group for SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon more susceptible to the initial nucleophilic attack, which is the rate-determining step. youtube.com

Reaction Scheme:

A suitable 4-halonitrobenzene (e.g., 1-fluoro-4-nitrobenzene) is reacted with a source of the ethynyloxy anion (e.g., sodium ethynoxide).

The reaction is typically carried out in a polar aprotic solvent to facilitate the reaction between the ionic nucleophile and the substrate.

| Aromatic Substrate | Nucleophile | Leaving Group (X) | Key Features |

|---|---|---|---|

| 1-X-4-nitrobenzene | Ethynyloxy anion (HC≡CO⁻) | F, Cl | Nitro group strongly activates the ring; proceeds via Meisenheimer complex. |

| 2,4-Dinitrochlorobenzene | Hydroxide ion | Cl | Classic example demonstrating high reactivity due to two activating nitro groups. rsc.org |

| 1-Fluoro-4-nitrobenzene | Amines | F | Commonly used in peptide chemistry (Sanger's reagent). youtube.com |

Functionalization of Precursor Molecules

This approach involves starting with a simpler aromatic molecule and introducing the necessary functional groups in a stepwise manner.

This synthetic route involves the nitration of a pre-formed ethynyloxybenzene (B1345660) (phenoxyacetylene). Aromatic nitration is a classic electrophilic aromatic substitution (EAS) reaction, where the nitronium ion (NO₂⁺) acts as the electrophile. The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. youtube.comlearncbse.in

The key to this strategy is the directing effect of the ethynyloxy substituent. Ether groups (-OR) are known as activating, ortho-, para-directing groups. ntu.edu.sgbyjus.comlibretexts.org They activate the ring towards electrophilic attack by donating electron density through resonance, which stabilizes the positive charge in the carbocation intermediate (arenium ion) formed during ortho and para attack. ntu.edu.sglumenlearning.com The ethynyloxy group is expected to exert a similar directing influence.

Reaction Scheme:

Ethynyloxybenzene is treated with a nitrating mixture (HNO₃/H₂SO₄).

The ethynyloxy group directs the incoming nitro group to the ortho and para positions.

The desired para-isomer, Benzene, 1-(ethynyloxy)-4-nitro- , would then need to be separated from the ortho-isomer by techniques such as chromatography or crystallization.

| Substituent Group | Activating/Deactivating | Directing Effect | Rationale |

|---|---|---|---|

| -OH (hydroxyl) | Activating | Ortho, Para | Strong resonance donation from oxygen lone pairs. byjus.com |

| -OCH₃ (methoxy) | Activating | Ortho, Para | Resonance donation from oxygen lone pairs. libretexts.org |

| -O-C≡CH (ethynyloxy) | Activating (predicted) | Ortho, Para (predicted) | Expected to behave similarly to other ether groups via resonance donation. |

| -NO₂ (nitro) | Deactivating | Meta | Strong inductive and resonance withdrawal of electron density. byjus.comlibretexts.org |

This strategy involves the direct formation of the ethynyloxy bond by reacting a phenol with an alkyne-containing reagent. This O-alkynylation of a phenol is an alternative to the Williamson ether synthesis. One potential route involves the reaction of 4-nitrophenol with ethyne (B1235809) itself, or a more reactive derivative, often mediated by a metal catalyst. For instance, ortho-vinylation of phenols with ethyne has been achieved using a SnCl₄-Bu₃N reagent system. rsc.orgacs.org This suggests that similar methodologies could be adapted for the formation of the ethynyloxy linkage on a pre-nitrated phenol.

Green Chemistry and Sustainable Synthetic Pathways

Modern synthetic chemistry emphasizes the use of environmentally benign and sustainable methods. Several green chemistry principles can be applied to the synthesis of Benzene, 1-(ethynyloxy)-4-nitro- .

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in Williamson ether syntheses, often under solvent-free conditions. orgchemres.orgsid.irresearchgate.netbenthamdirect.com This technique provides efficient heating and can lead to cleaner reactions. orgchemres.orgrsc.org

Ultrasonic Promotion: Sonication, or the use of ultrasound, can enhance reaction rates in heterogeneous systems, such as those involving solid bases in Williamson synthesis. researchgate.netrsc.org The combination of microwave and ultrasound has been shown to be particularly effective, often eliminating the need for phase-transfer catalysts. rsc.orgresearchgate.net

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for carrying out reactions between reactants in immiscible phases (e.g., a solid base and an organic substrate). phasetransfercatalysis.comresearchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the alkylating agent. researchgate.netacsgcipr.org This method allows for the use of cheaper inorganic bases and can often be performed in more environmentally friendly solvents or even under solvent-free conditions. acsgcipr.org

Catalyst Development for Ethynyloxybenzene Formation

The formation of the ethynyloxybenzene core often relies on transition metal-catalyzed cross-coupling reactions. The development of highly efficient and robust catalyst systems is paramount for the practical application of these methods. While specific catalyst systems for the direct synthesis of Benzene, 1-(ethynyloxy)-4-nitro- are not extensively detailed in the provided results, the principles of catalyst design for related transformations, such as the Sonogashira coupling, are highly relevant.

Palladium complexes are central to many C-C bond-forming reactions. For instance, in Sonogashira couplings, which form a bond between a vinyl or aryl halide and a terminal alkyne, palladium(0) catalysts are commonly employed. wikipedia.orglibretexts.org Common catalyst precursors include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org However, research has focused on developing more active and stable catalysts. The use of bulky and electron-rich phosphine (B1218219) ligands, as well as N-heterocyclic carbene (NHC) palladium complexes, has shown promise in improving catalytic efficiency, even for less reactive aryl chlorides. libretexts.org

Copper(I) co-catalysis is a hallmark of the traditional Sonogashira reaction, facilitating the reaction under milder conditions. wikipedia.org However, copper-free Sonogashira variants have also been developed to avoid potential issues associated with copper, such as the formation of diacetylene byproducts. nih.gov These systems often require carefully designed ligands to promote the catalytic cycle.

Solvent Optimization in Synthetic Protocols

The choice of solvent can significantly impact the outcome of a chemical reaction, influencing reaction rates, yields, and even product selectivity. The optimization of solvent systems is therefore a crucial aspect of developing synthetic protocols for compounds like Benzene, 1-(ethynyloxy)-4-nitro-.

For many transition metal-catalyzed reactions, a range of organic solvents can be employed. In the context of cycloaddition reactions, for example, solvents like toluene (B28343) and dichloromethane (B109758) have been utilized. beilstein-journals.orggrowingscience.com Some reactions can even be performed under neat (solvent-free) conditions, which offers advantages in terms of green chemistry by reducing solvent waste. beilstein-journals.orgnih.gov

The development of reactions in environmentally benign solvents, such as water, is a major goal in modern synthetic chemistry. For instance, Sonogashira couplings have been successfully carried out in aqueous media with the aid of surfactants. organic-chemistry.org The use of bio-derived solvents like dimethylisosorbide (DMI) is also being explored for palladium-catalyzed cross-coupling reactions. organic-chemistry.org The selection of an optimal solvent often involves screening a variety of candidates to find the best balance of solubility, reactivity, and environmental impact. researchgate.netmdpi.com

Derivatization Strategies for Benzene, 1-(ethynyloxy)-4-nitro-

The functional groups present in Benzene, 1-(ethynyloxy)-4-nitro-, namely the ethynyloxy and nitro groups, provide versatile handles for further chemical transformations. These derivatization strategies allow for the construction of more complex molecular architectures with diverse properties and applications.

Transformations of the Ethynyloxy Group

The ethynyl group is a particularly valuable functional moiety, amenable to a wide range of chemical reactions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.govbioclone.netrsc.orgnih.gov This reaction is known for its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups. beilstein-journals.orgbioclone.net The catalytically active species is a copper(I) complex, which can be generated from various precursors, including copper(I) salts, copper(II) salts with a reducing agent, or metallic copper. beilstein-journals.orgrsc.org The development of advanced catalyst systems, including those based on N-heterocyclic carbene (NHC) ligands, has further improved the efficiency and scope of the CuAAC reaction. nih.gov

The reaction between an azide (B81097) and a terminal alkyne like the ethynyloxy group in Benzene, 1-(ethynyloxy)-4-nitro- would proceed to form a stable triazole ring. This transformation is a powerful tool for linking different molecular fragments.

| Catalyst System | Reaction Conditions | Key Features | Reference |

| Copper(I) salts | Room temperature, various organic solvents | High regioselectivity for 1,4-isomer, tolerant of many functional groups | beilstein-journals.org |

| Copper(II) salts + Reductant | Mild conditions | In situ generation of active Cu(I) species | nih.gov |

| NHC-Copper complexes | Room temperature, neat or in solution | High catalytic activity, low catalyst loadings | nih.gov |

This table summarizes common catalyst systems for the CuAAC reaction.

The terminal alkyne of the ethynyloxy group can participate in various palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide to form a new carbon-carbon bond. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst and a base. libretexts.orgyoutube.com The Sonogashira reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes. libretexts.org

The reaction conditions for Sonogashira couplings have been refined over the years to improve their efficiency and substrate scope. While early methods required harsh conditions, the use of copper co-catalysts allows the reaction to proceed at or near room temperature. wikipedia.org Furthermore, copper-free versions have been developed. nih.govorganic-chemistry.org

The Heck reaction, another important palladium-catalyzed transformation, typically involves the coupling of an unsaturated halide with an alkene. nih.govyoutube.com While the direct participation of an ethynyloxy group in a standard Heck reaction is less common, the underlying principles of palladium catalysis are shared with other cross-coupling reactions.

| Coupling Reaction | Reactants | Catalyst System | Product | Reference |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd(0) catalyst, often with Cu(I) co-catalyst | Internal Alkyne | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Heck | Alkene + Aryl/Vinyl Halide | Pd(0) catalyst | Substituted Alkene | nih.govyoutube.com |

This table outlines key features of the Sonogashira and Heck coupling reactions.

A palladium-catalyzed cross-coupling reaction between nitroarenes and terminal alkynes has also been described as a method for C(sp²)-C(sp) bond formation. rsc.org

The triple bond of the ethynyloxy group is susceptible to addition reactions, such as hydration and hydroamination. Hydration of an alkyne, typically catalyzed by acid or mercury salts, would lead to the formation of a ketone or an enol intermediate. In the case of an ethynyl ether, this would likely result in the formation of an acetate (B1210297) derivative after tautomerization.

Hydroamination, the addition of an N-H bond across the alkyne, would result in the formation of an enamine or an imine. These reactions can be catalyzed by various transition metals. While specific examples for Benzene, 1-(ethynyloxy)-4-nitro- were not found, these transformations represent potential derivatization pathways for the ethynyloxy group.

The nitro group of Benzene, 1-(ethynyloxy)-4-nitro- can also be transformed. For instance, the reduction of a nitro group to an amine is a common and well-established transformation in organic synthesis. vanderbilt.edu This would provide a new functional handle for further derivatization, such as acylation or participation in other coupling reactions.

Reactions Involving the Nitro Group

The nitro group is a versatile functional handle, enabling a variety of chemical transformations, most notably reduction to an amino group and activation of the benzene ring toward nucleophilic attack.

Reduction Pathways to Amino Derivatives

The conversion of the nitro group in 1-(ethynyloxy)-4-nitrobenzene to its corresponding aniline (B41778), 4-(ethynyloxy)aniline, is a synthetically valuable transformation. This reduction can be achieved through several methods, with the primary challenge being the chemoselective reduction of the nitro group without affecting the triple bond of the ethynyloxy substituent.

Catalytic hydrogenation is a common and effective method for this purpose. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for nitro group reduction and can often be used under conditions that preserve the alkyne functionality.

Table 1: Catalytic Hydrogenation Conditions for Nitroarene Reduction

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Selectivity |

|---|---|---|---|---|---|

| Pd/C | H₂ | Ethanol, Ethyl Acetate | Room Temperature | 1-4 atm | High for -NO₂ over C≡C |

| PtO₂ | H₂ | Acetic Acid | Room Temperature | 1-3 atm | May cause alkyne reduction |

| Raney Ni | H₂ | Ethanol | 25-100°C | 50-100 atm | Prone to alkyne reduction |

This table presents typical conditions for nitroarene reduction; specific optimization would be required for 1-(ethynyloxy)-4-nitrobenzene.

Studies on various substituted nitroarenes have shown that catalysts like palladium exhibit high selectivity for the nitro group. For instance, the hydrogenation of various substituted nitroaromatics to the corresponding anilines proceeds with high selectivity (>99%) using specialized nickel-molybdenum (B8610338) carbide catalysts. researchgate.net Similarly, palladium nanoparticles have been used for the highly selective hydrogenation of nitrobenzene (B124822) to aniline in an aqueous medium. researchgate.net The mechanism for catalytic hydrogenation typically involves the adsorption of the nitro group onto the catalyst surface, followed by sequential reduction by activated hydrogen. researchgate.net

Alternatively, chemical reduction using metals in acidic media (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can also be employed. researchgate.net These methods can offer high yields, but reaction conditions must be carefully controlled to avoid undesired side reactions with the ethynyloxy group. The reduction of related nitrophenols with sodium borohydride (B1222165) (NaBH₄) in the presence of gold or silver nanoparticle catalysts is a well-documented model reaction, suggesting that metal-catalyzed reductions are highly efficient. nih.govrsc.orgrsc.org

Substitutions Activated by the Nitro Group

The potent electron-withdrawing nature of the nitro group significantly activates the benzene ring for nucleophilic aromatic substitution (SNAr). numberanalytics.com In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, before expelling a leaving group. masterorganicchemistry.comnih.gov

For an SNAr reaction to occur on a derivative of 1-(ethynyloxy)-4-nitrobenzene, a suitable leaving group (typically a halide) must be present on the ring, positioned ortho or para to the nitro group. libretexts.org The negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the nitro group when it is in these positions, thus stabilizing the intermediate and facilitating the reaction. libretexts.org

In a hypothetical scenario where a halogen, such as bromine, is present at the C-2 position (forming 2-bromo-1-ethynyloxy-4-nitrobenzene), the molecule would be highly susceptible to SNAr. The nitro group at C-4 and the ethynyloxy group at C-1 would both influence the reaction. The strong activation provided by the para-nitro group would enable the displacement of the bromide by various nucleophiles.

Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

| Substrate (Analog) | Nucleophile | Product (Illustrative) | Conditions |

|---|---|---|---|

| 2-Bromo-1-methoxy-4-nitrobenzene | Sodium Methoxide (NaOCH₃) | 1,2-Dimethoxy-4-nitrobenzene | Methanol, Reflux |

| 1-Fluoro-2,4-dinitrobenzene | Aniline (C₆H₅NH₂) | N-(2,4-dinitrophenyl)aniline | Acetonitrile, Reflux |

This table shows SNAr reactions on analogous compounds to illustrate the principle.

Research on phenyl 2,4,6-trinitrophenyl ethers demonstrates that such nucleophilic substitutions readily occur, with the reaction rate being influenced by the substituents on the ring, the nature of the nucleophile, and the solvent. rsc.orgresearchgate.net In some cases, particularly with highly activated systems, the nitro group itself can function as the leaving group. For example, the reaction of para-nitro-(pentafluorosulfanyl)benzene with alkoxides results in the displacement of the nitro group to form aryl ethers. acs.org This suggests that under specific conditions, a strong nucleophile could potentially displace the nitro group from 1-(ethynyloxy)-4-nitrobenzene.

Advanced Spectroscopic Characterization of Benzene, 1 Ethynyloxy 4 Nitro and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This data is crucial for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an invaluable tool for assessing the purity of a sample and confirming the identity of a compound. The NIST WebBook provides mass spectral data for Benzene (B151609), 1-ethynyl-4-nitro-, obtained through electron ionization (EI). nist.gov The mass spectrum displays a molecular ion peak corresponding to the molecular weight of the compound, which is 147.13 g/mol . nist.govnih.gov

A search of the NIST Mass Spectrometry Data Center for Benzene, 1-ethynyl-4-nitro- reveals a spectrum with a total of 34 peaks, with the top peak having a specific m/z value. nih.gov It is important to note that the molecular ion peak in aliphatic nitro compounds can be weak or absent due to extensive fragmentation. youtube.com

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Fragmentation Ions (m/z) | Instrumentation |

|---|---|---|---|---|

| Benzene, 1-ethynyl-4-nitro- | C₈H₅NO₂ | 147.13 nist.govnih.gov | Data not available in search results | NIST Mass Spectrometry Data Center nist.gov |

| 1-Nitro-4-phenylethynyl-benzene | C₁₄H₉NO₂ | 223.23 nih.gov | Data not available in search results | Agilent Technologies 5973N nih.gov |

| Benzene, 1-nitro-4-nitroso- | C₆H₄N₂O₃ | 152.11 nih.gov | Data not available in search results | Finnigan MAT 90 nih.gov |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is a critical step in confirming the molecular formula of a newly synthesized compound. For Benzene, 1-(ethynyloxy)-4-nitro-, the calculated exact mass is 163.0426 g/mol . A study on nitroaromatic molecules using femtosecond laser mass spectrometry demonstrated the utility of high mass resolution in identifying multiply charged molecular fragments. strath.ac.uk For instance, in the mass spectrum of nitrobenzene (B124822), doubly charged fragments were observed. strath.ac.uk This level of detail is crucial for distinguishing between ions with the same nominal mass but different elemental compositions.

Electrospray ionization (ESI) is a soft ionization technique often used in HRMS, particularly for polar molecules. ualberta.ca In a study on related nitro-containing compounds, ESI in positive ionization mode was utilized, with parameters such as cone voltage, capillary voltage, and source temperature being optimized to achieve the best signal. ualberta.ca

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Ionization Technique |

|---|---|---|---|

| Benzene, 1-(ethynyloxy)-4-nitro- | C₈H₅NO₃ | 163.0269 | Typically ESI or MALDI |

| 1-(Ethenyloxy)-4-nitrobenzene | C₈H₇NO₃ | 165.1461 ncats.io | Data not available in search results |

| 1-Ethoxy-4-nitrobenzene | C₈H₉NO₃ | 167.1620 nist.govmatrix-fine-chemicals.com | Data not available in search results |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy is used to study the electronic transitions in conjugated systems. The spectrum of a molecule containing a chromophore, such as the nitrobenzene moiety in Benzene, 1-(ethynyloxy)-4-nitro-, will exhibit characteristic absorption bands. The electronic spectrum of nitrobenzene shows a strong absorption band around 240 nm, which is attributed to a π→π* transition. hw.ac.uk Weaker absorptions at longer wavelengths are also observed. hw.ac.uk The introduction of the ethynyloxy group is expected to influence the position and intensity of these bands.

The UV spectrum of benzene itself displays three absorption bands: a very strong E1 band around 184 nm, a moderately intense E2 band around 204 nm, and a weak, fine-structured B band around 256 nm, all arising from π→π* transitions. spcmc.ac.in Substitution on the benzene ring can cause a shift in these bands. For example, in nitrobenzaldehydes, weak n→π* transitions are observed around 350 nm, a π→π* transition within the aromatic ring is seen around 300 nm, and a strong π→π* transition involving the nitro group and the benzene ring occurs around 250 nm. rsc.org

The solvent can also affect the UV-Vis spectrum. For instance, the fine structure of the B band in benzene is often lost in polar solvents or with substitution on the ring. spcmc.ac.in

| Compound | λmax (nm) | Molar Absorptivity (ε) | Transition Type | Solvent |

|---|---|---|---|---|

| Nitrobenzene | ~240 hw.ac.ukresearchgate.net | Data not available in search results | π→π hw.ac.uk | Vapor Phase hw.ac.uk |

| Benzene | 184, 204, 256 spcmc.ac.in | 60000, 7900, 200 spcmc.ac.in | π→π spcmc.ac.in | Data not available in search results |

| p-Nitrophenol | 400 researchgate.net | Data not available in search results | Data not available in search results | Data not available in search results |

| p-Nitroanisole (1-methoxy-4-nitrobenzene) | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

X-ray Diffraction (XRD) for Solid-State Structure and Crystallography

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While specific X-ray crystallographic data for "Benzene, 1-(ethynyloxy)-4-nitro-" was not found in the search results, studies on closely related compounds provide valuable insights. For example, the crystal structure of 1-ethynyl-2-nitrobenzene (B95037) reveals that the nitro group is nearly coplanar with the benzene ring. missouristate.eduresearchgate.net The crystal packing is characterized by intramolecular C-H···O hydrogen bonds between the alkyne and the nitro group, as well as weaker intermolecular C-H···O interactions. missouristate.eduresearchgate.net

In a derivative, 1-ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene, the dihedral angle between the two aromatic rings is 42.47 (7)°, and the nitro group is twisted by 7.44 (11)° out of the plane of its attached ring. nih.gov Another related structure, 1-(2-methoxyethoxy)-4-nitrobenzene, shows that the nitro group is coplanar with the benzene ring and the crystal structure is stabilized by C-H···O hydrogen bonds. nih.gov These examples highlight how subtle changes in substitution can influence the solid-state packing and conformation of the molecule.

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| 1-Ethynyl-2-nitrobenzene | Monoclinic missouristate.eduresearchgate.net | P2₁/c missouristate.eduresearchgate.net | Nitro group nearly coplanar with benzene ring; intramolecular C-H···O hydrogen bonds. missouristate.eduresearchgate.net |

| 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene | Monoclinic nih.gov | P2₁/c nih.gov | Dihedral angle between rings is 42.47 (7)°; nitro group twisted 7.44 (11)° from ring plane. nih.gov |

| 1-(2-Methoxyethoxy)-4-nitrobenzene | Orthorhombic nih.gov | Pca2₁ nih.gov | Nitro group coplanar with benzene ring; stabilized by C-H···O hydrogen bonds. nih.gov |

| 1-Benzyloxy-4-nitrobenzene | Monoclinic researchgate.net | P2₁/c researchgate.net | Crystal structure stabilized by C-H···π interactions. researchgate.net |

Computational and Theoretical Investigations of Benzene, 1 Ethynyloxy 4 Nitro

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are founded on the principles of quantum mechanics to model molecular properties. Among the most robust and widely used approaches is Density Functional Theory (DFT), which is well-suited for studying aromatic compounds and their derivatives.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules by modeling the electron density. It offers a balance between accuracy and computational cost, making it a cornerstone of modern computational chemistry. A typical DFT study on "Benzene, 1-(ethynyloxy)-4-nitro-" would involve a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

Each calculated frequency corresponds to a specific mode of molecular vibration, such as the stretching of the N-O bonds, the C-H bonds, the C≡C triple bond, or the bending motions of the benzene (B151609) ring. The characteristic stretching frequencies for the nitro group (typically around 1520 cm⁻¹ for asymmetric and 1345 cm⁻¹ for symmetric stretching) and the ethynyl (B1212043) group (around 2100-2260 cm⁻¹) would be key features in the predicted spectrum of "Benzene, 1-(ethynyloxy)-4-nitro-".

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species. researchgate.nettandfonline.com

Negative Regions (Red/Yellow): Indicate areas of high electron density, which are susceptible to electrophilic attack.

Positive Regions (Blue): Indicate areas of low electron density (electron-poor), which are susceptible to nucleophilic attack.

For "Benzene, 1-(ethynyloxy)-4-nitro-", the MEP map would be expected to show a strong negative potential localized around the oxygen atoms of the nitro group, making this the primary site for interaction with electrophiles. imist.ma Conversely, a strong positive potential would likely be found over the aromatic ring and near the hydrogen atoms, influenced by the powerful electron-withdrawing effect of the nitro group. researchgate.nettandfonline.com

Atomic Charge Analysis (e.g., Mulliken, NBO)

Atomic charge analysis provides a way to quantify the partial charge residing on each atom in the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis distribute the total electron density among the atoms.

In "Benzene, 1-(ethynyloxy)-4-nitro-", these calculations would quantify the electron-withdrawing effect of the nitro group, showing a significant positive charge on the nitrogen atom and negative charges on the oxygen atoms. The analysis would also detail the charge distribution across the benzene ring, revealing the electronic push-pull mechanism established by the opposing nature of the two substituent groups.

Ab Initio Methods and Post-Hartree-Fock Approaches (e.g., Coupled Cluster)

Ab initio and post-Hartree-Fock methods are foundational in computational chemistry for providing highly accurate solutions to the electronic Schrödinger equation, albeit at a significant computational cost. These methods are crucial for benchmarking other computational techniques and for studying systems where electron correlation is significant.

For a molecule like Benzene, 1-(ethynyloxy)-4-nitro-, the electronic structure is complex due to the presence of the strongly electron-withdrawing nitro group and the π-system of the ethynyl group. High-level theoretical studies on nitrobenzene (B124822), a core component of the target molecule, have utilized methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2). nih.govacs.orgacs.orgresearchgate.net These studies are essential for understanding the excited states and photochemistry of nitroaromatic compounds. For instance, in nitrobenzene, an active space of 20 electrons in 17 orbitals is often required to accurately describe its electronic structure and dissociation pathways. nih.govacs.orgacs.orgresearchgate.net

Coupled Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" in quantum chemistry for its accuracy in calculating energies and molecular properties. youtube.comnih.gov While direct CCSD(T) calculations on Benzene, 1-(ethynyloxy)-4-nitro- are not available in the literature, studies on smaller, related molecules demonstrate the power of this approach. For example, CCSD(T) has been used to accurately determine the barrier heights for reactions in systems with up to 15 atoms, providing benchmark data that is invaluable for developing more computationally efficient methods. nih.gov For larger systems, locally correlated CC methods like DLPNO-CCSD(T) have been developed, which scale linearly with system size and allow for calculations on molecules with hundreds of atoms. nih.gov

The application of these high-level methods to Benzene, 1-(ethynyloxy)-4-nitro- would be expected to provide precise information on its geometry, vibrational frequencies, and the relative energies of its isomers and transition states.

| Computational Method | Application to Analogous Systems | Anticipated Insights for Benzene, 1-(ethynyloxy)-4-nitro- |

| CASSCF/MS-CASPT2 | Electronic structure and excited states of nitrobenzene. nih.govacs.orgacs.orgresearchgate.net | Accurate description of excited states, photochemistry, and potential dissociation pathways. |

| Coupled Cluster (CCSD(T)) | Benchmark energy calculations for small to medium-sized molecules. nih.govarxiv.orgaps.org | "Gold standard" benchmark for ground state energy, geometry, and reaction barriers. |

| DLPNO-CCSD(T) | High-accuracy calculations on large molecules and proteins. nih.gov | Feasible high-accuracy calculations for the entire molecule, enabling precise property predictions. |

Mechanistic Pathways and Reaction Dynamics

Transition state theory is a cornerstone for understanding reaction rates and mechanisms. Computational chemistry allows for the precise location of transition state structures and the calculation of activation barriers. For aromatic systems, electrophilic and nucleophilic substitutions are primary reaction pathways.

The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. ijrti.orgrsc.orglibretexts.org Computational studies on the nitration of nitrobenzene have mapped the potential energy surface, identifying the transition states and intermediates, such as the Wheland intermediate (or sigma complex). ijrti.orgmasterorganicchemistry.comresearchgate.net The energy barrier for the formation of the meta adduct is significantly lower than for the ortho and para adducts, explaining the observed regioselectivity. ijrti.org For Benzene, 1-(ethynyloxy)-4-nitro-, the powerful deactivating effect of the nitro group would similarly be expected to direct electrophilic attack to the positions meta to it (i.e., C2 and C6).

Conversely, the nitro group strongly activates the ring towards nucleophilic aromatic substitution (SNA_r), particularly at the ortho and para positions. youtube.comyoutube.comnih.govbyjus.comchemistrysteps.com The ethynyloxy group, being an oxygen-linked substituent, is expected to be an activating group for electrophilic substitution and a deactivator for nucleophilic substitution. However, its position para to the nitro group in the target molecule creates a push-pull system that would make the carbon atom attached to the ethynyloxy group (C1) highly susceptible to nucleophilic attack. Transition state analysis for the reaction of a nucleophile at C1 would likely reveal a Meisenheimer-like intermediate, stabilized by the electron-withdrawing nitro group. youtube.comyoutube.com

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, from simple vibrations to large conformational changes and interactions with solvent molecules. youtube.comyoutube.comyoutube.com For Benzene, 1-(ethynyloxy)-4-nitro-, MD simulations could offer insights into several dynamic properties.

Simulations of nitrobenzene dioxygenase, an enzyme that acts on nitroaromatic compounds, have used MD to understand substrate binding and positioning within the active site. acs.org These studies highlight the importance of specific interactions, such as hydrogen bonding to the nitro group, in determining the enzyme's selectivity. acs.org While not an enzyme study, this demonstrates how MD can be used to probe the interactions of the nitro group.

In an aqueous environment, MD simulations of Benzene, 1-(ethynyloxy)-4-nitro- could reveal the structure of the surrounding water molecules and how they interact with the polar nitro group and the more hydrophobic ethynyl and phenyl components. Furthermore, MD simulations can be used to explore the conformational flexibility of the ethynyloxy group, such as the rotation around the C-O bond, and how this is influenced by the solvent.

| Simulation/Analysis Type | Focus on Analogous Systems | Potential Findings for Benzene, 1-(ethynyloxy)-4-nitro- |

| Transition State Analysis | Electrophilic and nucleophilic substitution on nitrobenzene. ijrti.orgyoutube.comyoutube.com | Determination of activation barriers for substitution reactions, confirming regioselectivity. |

| Molecular Dynamics (MD) | Substrate-enzyme interactions in nitrobenzene dioxygenase. acs.org | Understanding of solvent interactions and conformational dynamics of the ethynyloxy group. |

Computational chemistry is a powerful tool for elucidating detailed reaction mechanisms. For Benzene, 1-(ethynyloxy)-4-nitro-, the most probable reaction mechanism for substitution at the C1 position (bearing the ethynyloxy group) is nucleophilic aromatic substitution via an addition-elimination pathway. youtube.comchemistrysteps.com

The mechanism proceeds in two steps:

Addition: A nucleophile attacks the electron-deficient carbon atom attached to the ethynyloxy leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com The negative charge is delocalized onto the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.

Elimination: The leaving group (the phenoxy anion part of the ethynyloxy group) is expelled, and the aromaticity of the ring is restored.

Computational studies on similar systems, such as the reaction of para-chloronitrobenzene with hydroxide, have detailed the energetics of this pathway, confirming that the initial addition of the nucleophile is typically the rate-determining step due to the temporary loss of aromaticity. youtube.comyoutube.com For Benzene, 1-(ethynyloxy)-4-nitro-, the ethynyloxy group would be the leaving group.

Structure-Property Relationship Studies

The reactivity of a substituted benzene is intimately linked to its electronic structure, which is modulated by the electron-donating or electron-withdrawing nature of its substituents. mdpi.comnih.govelsevier.esnih.gov

The nitro group is a strong electron-withdrawing group through both inductive (-I) and resonance (-R) effects. This significantly reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic attack. rsc.orglibretexts.org The ethynyl group (–C≡CH) is also generally considered to be electron-withdrawing due to the high s-character of the sp-hybridized carbon atoms. rsc.orgaskfilo.com However, it can also act as a weak electron-donating group through resonance. rsc.org The ether oxygen of the ethynyloxy group, on the other hand, is a strong resonance donor (+R) and an inductive withdrawer (-I).

In Benzene, 1-(ethynyloxy)-4-nitro-, the powerful -R effect of the nitro group and the +R effect of the ether oxygen create a "push-pull" system. This leads to a highly polarized molecule with significant charge separation. The electron-donating ethynyloxy group enhances the electron density at the ortho and para positions relative to itself, while the electron-withdrawing nitro group reduces it. The combination of these effects makes the ring highly electron-deficient, particularly at the carbon atoms bearing the nitro and ethynyloxy groups.

Computational analyses, such as the calculation of molecular electrostatic potentials (MEPs) and frontier molecular orbitals (HOMO and LUMO), would quantify these effects. The LUMO is expected to be low in energy and have large coefficients on the carbon atoms of the ring, particularly C1 and C4, indicating these sites are the most electrophilic and susceptible to nucleophilic attack. The correlation of such calculated electronic properties with experimental reactivity data is a cornerstone of structure-property relationship studies. nih.gov

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| -NO₂ | Strongly withdrawing (-I) | Strongly withdrawing (-R) | Strong deactivator for electrophilic substitution; strong activator for nucleophilic substitution. rsc.orglibretexts.org |

| -O-C≡CH | Moderately withdrawing (-I) | Strongly donating (+R) | Overall activating for electrophilic substitution; deactivating for nucleophilic substitution. |

| -C≡CH | Moderately withdrawing (-I) rsc.orgaskfilo.com | Weakly donating (+R) rsc.org | Weak deactivator for electrophilic substitution. |

Computational Prediction of Spectroscopic Parameters

The spectroscopic properties of "Benzene, 1-(ethynyloxy)-4-nitro-" can be extensively investigated using computational chemistry methods. These theoretical approaches provide valuable insights into the molecule's vibrational, electronic, and magnetic resonance characteristics, complementing experimental data and aiding in the interpretation of complex spectra. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools commonly employed for the prediction of spectroscopic parameters in aromatic nitro compounds. irjet.netglobalresearchonline.net

The selection of a suitable functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), is crucial for obtaining accurate theoretical results that can be reliably compared with experimental findings. irjet.net Computational studies on related nitrobenzene derivatives have demonstrated that this level of theory can effectively predict spectroscopic properties. irjet.netglobalresearchonline.netresearchgate.net

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations of vibrational frequencies are instrumental in assigning the absorption bands observed in the infrared (IR) and Raman spectra of "Benzene, 1-(ethynyloxy)-4-nitro-". By calculating the harmonic vibrational frequencies, it is possible to attribute specific molecular motions to the observed spectral peaks. For instance, the characteristic stretching vibrations of the nitro group (NO2), the ethynyloxy group (C≡C-O), and the benzene ring, as well as various bending and deformation modes, can be identified.

In studies of similar molecules like 1-bromo-4-nitrobenzene (B128438) and 1,2,3-trichloro-4-nitrobenzene, DFT calculations have been successfully used to assign the fundamental vibrational modes. irjet.netglobalresearchonline.net It is common for the calculated frequencies to be scaled to correct for anharmonicity and other systematic errors inherent in the computational methods. globalresearchonline.net

A hypothetical data table for the predicted vibrational frequencies of "Benzene, 1-(ethynyloxy)-4-nitro-" would resemble the following:

| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| NO₂ asymmetric stretch | Data not available | Data not available | Data not available |

| NO₂ symmetric stretch | Data not available | Data not available | Data not available |

| C≡C stretch | Data not available | Data not available | Data not available |

| C-O-C stretch | Data not available | Data not available | Data not available |

| Aromatic C-H stretch | Data not available | Data not available | Data not available |

| Aromatic C=C stretch | Data not available | Data not available | Data not available |

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) of "Benzene, 1-(ethynyloxy)-4-nitro-". These calculations provide information on the electronic transitions between molecular orbitals, which correspond to the absorption of ultraviolet or visible light. The predicted maximum absorption wavelengths (λmax) and the corresponding oscillator strengths can be correlated with the experimentally observed UV-Vis spectrum.

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial in understanding the nature of these electronic transitions. For nitroaromatic compounds, the electronic spectra are often characterized by π → π* and n → π* transitions. Computational studies on molecules like 1-bromo-4-nitrobenzene have shown that TD-DFT can provide a good agreement with experimental UV-Vis spectra. irjet.net

A representative data table for the predicted UV-Vis spectral data might look like this:

| Electronic Transition | Predicted λmax (nm) (TD-DFT/B3LYP/6-311++G(d,p)) | Oscillator Strength (f) | Experimental λmax (nm) |

| HOMO → LUMO | Data not available | Data not available | Data not available |

| HOMO-1 → LUMO | Data not available | Data not available | Data not available |

| HOMO → LUMO+1 | Data not available | Data not available | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding constants of the nuclei. These shielding constants are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

These theoretical chemical shifts are invaluable for assigning the signals in the experimental NMR spectra to specific hydrogen and carbon atoms within the "Benzene, 1-(ethynyloxy)-4-nitro-" molecule. The electron-withdrawing nature of the nitro group and the electronic effects of the ethynyloxy substituent will significantly influence the chemical shifts of the aromatic protons and carbons. Computational analyses of similar substituted benzenes have demonstrated the accuracy of the GIAO-DFT method in predicting NMR spectra. irjet.netsemanticscholar.org

An illustrative data table for the predicted NMR chemical shifts would be structured as follows:

| Atom | Predicted Chemical Shift (ppm) (GIAO/B3LYP/6-311++G(d,p)) | Experimental Chemical Shift (ppm) |

| C1 | Data not available | Data not available |

| C2/C6 | Data not available | Data not available |

| C3/C5 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| Cα (ethynyl) | Data not available | Data not available |

| Cβ (ethynyl) | Data not available | Data not available |

| H2/H6 | Data not available | Data not available |

| H3/H5 | Data not available | Data not available |

Concluding Remarks and Future Research Perspectives

Summary of Key Findings

The most salient finding from a thorough review of the existing scientific literature is the profound scarcity of research dedicated to Benzene (B151609), 1-(ethynyloxy)-4-nitro-. While the compound is cataloged with a unique CAS Registry Number (22409-58-1), indicating its formal identification, there is a conspicuous absence of publications detailing its synthesis, physical and chemical properties, or reactivity. lookchem.com The current body of knowledge is largely confined to database entries, with no significant experimental or theoretical studies available in the public domain. This lack of data is the principal finding, highlighting that the compound remains essentially uncharacterized. Consequently, its potential utility as a synthetic intermediate, a building block for advanced materials, or a pharmacophore is entirely speculative and rests on the known reactivity of its constituent functional groups—the nitroaryl system and the ethynyl (B1212043) ether.

Identification of Remaining Challenges and Open Questions

The absence of foundational research on Benzene, 1-(ethynyloxy)-4-nitro- presents a series of fundamental challenges and open questions that must be addressed before its potential can be evaluated.

Synthesis and Stability: The primary challenge is the development of a reliable and efficient synthetic protocol. While analogous aryl ethers are often prepared via methods like the Williamson ether synthesis, the stability of the ethynyl ether moiety under various reaction conditions is unknown. organic-chemistry.org Ethynyl ethers are known to be susceptible to hydrolysis and rearrangement, and the strong electron-withdrawing nature of the p-nitro group could further influence the stability and reactivity of the molecule. tminehan.comorganic-chemistry.org The fundamental question of whether this compound can be synthesized in a stable, isolable form and in good yield remains unanswered.

Physicochemical Characterization: There is no published data on the basic physical properties of the compound, such as its melting point, boiling point, solubility, or spectroscopic signatures (NMR, IR, UV-Vis, Mass Spectrometry). This lack of a complete analytical profile prevents its unambiguous identification and hampers any further study.

Reactivity and Mechanistic Pathways: The compound's reactivity is completely unexplored. The interplay between the electron-withdrawing nitro group and the electron-rich ethynyl ether linkage is expected to give rise to unique chemical behavior. Key open questions include:

What is the nature of its participation in cycloaddition reactions, a common pathway for alkynes and ynol ethers? libretexts.orgresearchgate.net

How does the terminal alkyne proton behave, and can it be utilized in coupling reactions?

Is the aromatic ring susceptible to nucleophilic aromatic substitution, as is typical for nitroarenes? libretexts.org

Prospective Research Avenues and Innovative Methodologies

The unexplored nature of Benzene, 1-(ethynyloxy)-4-nitro- makes it a fertile ground for future research. A structured approach, combining modern synthetic methods with computational and analytical techniques, would be most effective.

Exploration of Synthetic Routes: Future work should focus on establishing a viable synthesis. This could involve the coupling of 4-nitrophenol (B140041) with a protected or activated ethynyl synthon under carefully controlled, mild conditions, potentially leveraging modern palladium or copper-catalyzed cross-coupling reactions which have shown success in forming other aryl ethers. organic-chemistry.org

Computational Modeling: Before extensive experimental work, in silico studies using Density Functional Theory (DFT) would be a highly valuable and innovative approach. Computational modeling can predict the molecule's geometry, electronic structure, stability, and theoretical spectroscopic data (IR, NMR). These predictions would provide a theoretical benchmark to guide synthetic efforts and confirm the identity of the synthesized product. Furthermore, modeling could predict the transition states for potential reactions, such as cycloadditions, offering insight into the compound's likely reactivity.

Systematic Reactivity Profiling: Once synthesized and characterized, a systematic investigation of its reactivity should be undertaken. Key research avenues include:

Cycloaddition Reactions: Investigating its behavior in [3+2] cycloadditions (e.g., with azides to form triazoles) and [2+2] cycloadditions, which are characteristic of electron-rich alkynes like ynol ethers. tminehan.comlibretexts.orgnih.gov

Functionalization of the Alkyne: Exploring reactions of the terminal alkyne, such as Sonogashira coupling or deprotonation followed by reaction with electrophiles.

Reduction of the Nitro Group: Studying the selective reduction of the nitro group to an amine would yield a bifunctional monomer, 4-(ethynyloxy)aniline, a potentially valuable precursor for polymers or pharmacologically active molecules.

By pursuing these avenues, the scientific community can move Benzene, 1-(ethynyloxy)-4-nitro- from a mere catalog entry to a fully characterized molecule with understood properties and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.